1,1,3,3-Tetramethylbutyl isocyanate
Overview
Description
1,1,3,3-Tetramethylbutyl isocyanate is a sterically hindered isocyanate with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . . This compound is primarily used in organic synthesis and industrial applications due to its unique chemical properties.
Mechanism of Action
1,1,3,3-Tetramethylbutyl isocyanate, also known as 2-isocyanato-2,4,4-trimethylpentane, is a sterically hindered isocyanate . Here we will discuss its mechanism of action, biochemical pathways, pharmacokinetics, and the result of its action.
Mode of Action
This compound may be used in the synthesis of amides by Grignard reaction . The isocyanate group (-NCO) is highly reactive and can form a variety of products depending on the reaction conditions and the reactants available.
Biochemical Pathways
The compound’s ability to participate in the synthesis of amides suggests that it could potentially influence pathways involving these molecules .
Pharmacokinetics
The compound is a liquid at room temperature, with a density of 0.859 g/mL at 25 °C .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is flammable and should be stored at temperatures between 2-8°C . It is also sensitive to moisture due to its reactivity with water.
Preparation Methods
1,1,3,3-Tetramethylbutyl isocyanate can be synthesized from tert-octylamine . The synthesis involves the reaction of tert-octylamine with phosgene or other carbonyl sources under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1,1,3,3-Tetramethylbutyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding carbamates.
Polymerization: It can polymerize in the presence of catalysts to form polyurethanes.
Common reagents used in these reactions include Grignard reagents, alcohols, and amines . The major products formed from these reactions are ureas, carbamates, and polyurethanes .
Scientific Research Applications
1,1,3,3-Tetramethylbutyl isocyanate has several scientific research applications:
Comparison with Similar Compounds
1,1,3,3-Tetramethylbutyl isocyanate can be compared with other isocyanates such as:
tert-Butyl isocyanate: Similar in structure but with a smaller alkyl group, leading to different reactivity and applications.
Butyl isocyanate: Has a linear alkyl chain, which affects its steric hindrance and reactivity compared to this compound.
Phenyl isocyanate: Contains an aromatic ring, which significantly alters its chemical properties and applications.
The uniqueness of this compound lies in its steric hindrance, which influences its reactivity and makes it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
2-isocyanato-2,4,4-trimethylpentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-8(2,3)6-9(4,5)10-7-11/h6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHBENIMDRFUIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328187 | |
Record name | 1,1,3,3-Tetramethylbutyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70328187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1611-57-0 | |
Record name | 1611-57-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6402 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1,3,3-Tetramethylbutyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70328187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,3,3-Tetramethylbutyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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